[5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-(4-fluorophenoxy)acetate
Overview
Description
[5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-(4-fluorophenoxy)acetate is a useful research compound. Its molecular formula is C24H18FN3O5S and its molecular weight is 479.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-methyl-4-[(2-nitrophenyl)thio]-1-phenyl-1H-pyrazol-5-yl (4-fluorophenoxy)acetate is 479.09512002 g/mol and the complexity rating of the compound is 684. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimycobacterial Activity
The compound has been explored for its potential in antimycobacterial activity. A study synthesized a series of derivatives, including those related to the structure of 3-methyl-4-[(2-nitrophenyl)thio]-1-phenyl-1H-pyrazol-5-yl (4-fluorophenoxy)acetate, and evaluated their effectiveness against isoniazid-resistant Mycobacterium tuberculosis. One of the compounds showed significant activity with a minimum inhibitory concentration of 0.62 μg/ml, indicating the potential of this chemical structure in antimycobacterial drug development (Ali & Yar, 2007).
Corrosion Inhibition
Another study focused on the application of pyrazoline derivatives, closely related to the compound , as corrosion inhibitors for mild steel in acidic media. The research used experimental and theoretical approaches to demonstrate that these compounds exhibit high inhibition efficiency, suggesting their utility in protecting metal surfaces from corrosion (Lgaz et al., 2018).
Antineoplastic Properties
The compound's framework has also been investigated for its antineoplastic properties. A study involving the synthesis of peptidomimics based on the pyrazole carbaldehyde derivative, similar to the compound , showed that these synthesized compounds exhibited moderate to potent activity against various human tumor cell lines, suggesting a potential avenue for cancer treatment (Abdou & Bekheit, 2015).
Fluorescent Chemosensors
Furthermore, derivatives of the compound have been utilized in developing fluorescent chemosensors for selective and sensitive detection of metal ions. A phenyl thiadiazole-based Schiff base receptor related to the compound showed excellent selectivity and sensitivity towards Al3+ ions, highlighting its potential in environmental monitoring and chemical analysis (Manna, Chowdhury, & Patra, 2020).
Catalysis
The compound's structure is conducive to catalysis applications as well. A study exploring the general basic catalysis of ester hydrolysis found that compounds with similar structures can act as effective catalysts, providing insights into reaction mechanisms and potential industrial applications (Bender & Turnquest, 1957).
Properties
IUPAC Name |
[5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-(4-fluorophenoxy)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O5S/c1-16-23(34-21-10-6-5-9-20(21)28(30)31)24(27(26-16)18-7-3-2-4-8-18)33-22(29)15-32-19-13-11-17(25)12-14-19/h2-14H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFSWCLGQWSTJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)COC3=CC=C(C=C3)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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